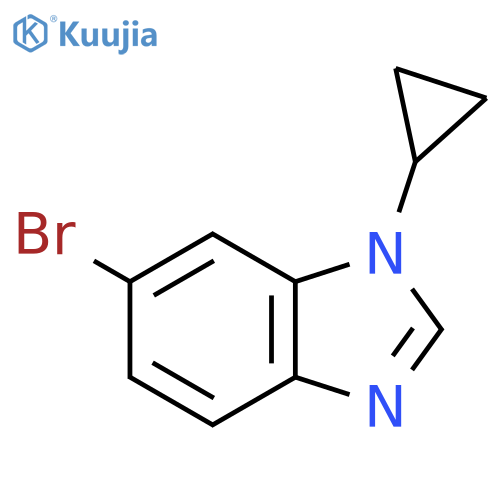

Cas no 1416713-53-5 (6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)

1416713-53-5 structure

商品名:6-bromo-1-cyclopropyl-1H-1,3-benzodiazole

CAS番号:1416713-53-5

MF:C10H9BrN2

メガワット:237.095861196518

MDL:MFCD22689866

CID:4595638

PubChem ID:83842393

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

- 6-bromo-1-cyclopropylbenzimidazole

- 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole

- DB-169500

- BS-27336

- MFCD22689866

- SCHEMBL17673642

- 6-Bromo-1-cyclopropyl-1H-benzimidazole

- 1416713-53-5

- SY072689

- CS-0210908

- 6-BROMO-1-CYCLOPROPYL-1,3-BENZODIAZOLE

- EN300-1116200

-

- MDL: MFCD22689866

- インチ: 1S/C10H9BrN2/c11-7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2

- InChIKey: YVEVNYLEDGYGDK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)N(C=N2)C1CC1

計算された属性

- せいみつぶんしりょう: 235.99491g/mol

- どういたいしつりょう: 235.99491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 17.8

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- じょうきあつ: No date available

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | O31556-5G |

6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |

1416713-53-5 | 95% | 5G |

$1,350 | 2023-09-15 | |

| Advanced ChemBlocks | O31556-25G |

6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |

1416713-53-5 | 95% | 25G |

$3,300 | 2023-09-15 | |

| Chemenu | CM110750-1g |

6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |

1416713-53-5 | 95% | 1g |

$*** | 2023-03-31 | |

| Advanced ChemBlocks | O31556-1G |

6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |

1416713-53-5 | 95% | 1G |

$445 | 2023-09-15 | |

| Enamine | EN300-1116200-10.0g |

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |

1416713-53-5 | 10g |

$3131.0 | 2023-06-09 | ||

| A2B Chem LLC | AE66535-100mg |

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole |

1416713-53-5 | 95% | 100mg |

$66.00 | 2024-01-04 | |

| Enamine | EN300-1116200-0.1g |

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |

1416713-53-5 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1116200-0.05g |

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |

1416713-53-5 | 95% | 0.05g |

$612.0 | 2023-10-27 | |

| Enamine | EN300-1116200-5.0g |

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |

1416713-53-5 | 5g |

$2110.0 | 2023-06-09 | ||

| abcr | AB445660-1g |

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, min. 95%; . |

1416713-53-5 | 1g |

€579.50 | 2025-02-14 |

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1416713-53-5 (6-bromo-1-cyclopropyl-1H-1,3-benzodiazole) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416713-53-5)6-bromo-1-cyclopropyl-1H-1,3-benzodiazole

清らかである:99%

はかる:1g

価格 ($):238.0